1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl-
Overview
Description
1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in various natural products, including alkaloids and plant hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: A closely related compound with similar synthetic routes and applications.
2-Chloroindole-3-carboxaldehyde: Another derivative with comparable biological activities.
Uniqueness: 1H-Indole-3-carboxaldehyde, 2-chloro-5-hydroxy-6-methyl- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties . This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
IUPAC Name |
2-chloro-5-hydroxy-6-methyl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-8-6(3-9(5)14)7(4-13)10(11)12-8/h2-4,12,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXARCVZNIONYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=C(N2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314612 | |
Record name | UNII-QXO4CS45TL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69789-87-3 | |
Record name | NSC-286449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069789873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-286449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | UNII-QXO4CS45TL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-HYDROXY-6-METHYL-1H-INDOLE-3-CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXO4CS45TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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